molecular formula C9H7Cl2FO2 B1410112 Methyl 2,6-dichloro-4-fluorophenylacetate CAS No. 1806302-17-9

Methyl 2,6-dichloro-4-fluorophenylacetate

Cat. No.: B1410112
CAS No.: 1806302-17-9
M. Wt: 237.05 g/mol
InChI Key: RJTJLYXJPAETDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,6-dichloro-4-fluorophenylacetate is an organic compound with the molecular formula C9H7Cl2FO2. It is a derivative of phenylacetate, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 4 position. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloro-4-fluorophenylacetate can be synthesized through various methods. One common synthetic route involves the esterification of 2,6-dichloro-4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-fluorophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6-dichloro-4-fluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-4-fluorophenylacetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-dichloro-4-fluorophenylacetate is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 2-(2,6-dichloro-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-14-9(13)4-6-7(10)2-5(12)3-8(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTJLYXJPAETDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 6
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Methyl 2,6-dichloro-4-fluorophenylacetate

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